1-(2-((2-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Overview
Description
This compound is a derivative of 1,2,4-triazine, a six-membered heterocyclic compound with three nitrogen atoms in its structure . It is part of a class of compounds known as purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, followed by heating with hydrochloric acid . This yields a product which can then be treated with alkylamines to produce various derivatives .Molecular Structure Analysis
The molecular structure of this compound, like other 1,2,4-triazine derivatives, includes a six-membered ring with three nitrogen atoms . The specific arrangement of these atoms distinguishes it from other triazine isomers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, followed by heating with hydrochloric acid . The resulting product can then be treated with alkylamines to produce various derivatives .Scientific Research Applications
- The compound’s unique structure and fluorescence properties make it suitable for use as a fluorescent probe or imaging agent in biological research. Researchers can label specific cellular components or track molecular processes using F3291-0076 derivatives. For instance, it could be employed to visualize protein localization, monitor cellular uptake, or study intracellular trafficking .
- MIPs are synthetic materials with selective binding sites designed to recognize specific molecules. Researchers have synthesized surface MIPs based on multi-walled carbon nanotubes (MWCNTs) using F3291-0076 as a template. These MIPs exhibit high selectivity for perfluorooctanoic acid (PFOA), a persistent environmental pollutant. Applications include water purification, environmental monitoring, and selective extraction of PFOA from contaminated samples .
Fluorescent Probes and Imaging Agents
Molecularly Imprinted Polymers (MIPs)
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-(2-fluoroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O2/c1-11-12(2)27-15-16(24(3)19(29)25(4)17(15)28)22-18(27)26(23-11)10-9-21-14-8-6-5-7-13(14)20/h5-8,12,21H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZPUVKIFWRYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCNC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-fluoroanilino)ethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
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